7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and chromen-2-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for studying its potential effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar chromen-2-one core and methoxyphenyl group but differs in its additional functional groups and overall structure.
7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one: Another related compound with a similar core structure but different substituents.
Uniqueness
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research.
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-4-5-16-12-21(24)27-22-14(2)20(11-10-18(16)22)26-13-19(23)15-6-8-17(25-3)9-7-15/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
VKMDODARLQESPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.